molecular formula C9H20F3NO3S B1586462 Tetraethylammonium trifluoromethanesulphonate CAS No. 35895-69-3

Tetraethylammonium trifluoromethanesulphonate

Cat. No. B1586462
CAS RN: 35895-69-3
M. Wt: 279.32 g/mol
InChI Key: PUZYNDBTWXJXKN-UHFFFAOYSA-M
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Description

Tetraethylammonium trifluoromethanesulphonate (TEATFM) is an organic compound with the chemical formula C8H20F3NO3S. It is a quaternary ammonium salt, which is used in a variety of applications, including in the synthesis of organic compounds, as an ion-exchange resin, and as a reagent in analytical chemistry. TEATFM has been used in a variety of scientific research applications, including in the study of biochemical and physiological processes.

Scientific Research Applications

Hydrogen Production and Electrolysis

Tetraethylammonium trifluoromethanesulphonate shows promising applications in hydrogen production through water electrolysis. A study by Fiegenbaum et al. (2013) highlighted its use as an electrolyte, producing high current densities and efficiencies even at room temperature, with a notable activation energy of 9.3 kJ mol−1 (Fiegenbaum et al., 2013).

Electrochemical Studies

Fujinaga and Sakamoto (1976) explored the impact of tetraethylammonium trifluoromethanesulphonate as a supporting electrolyte on the polarographic reduction of alkali metal ions. Their findings suggest comparable reductions to those in perchlorate in solvents like N,N-dimethylformamide and acetonitrile (Fujinaga & Sakamoto, 1976).

Organic Synthesis

In organic synthesis, tetraethylammonium trifluoromethanesulphonate has been used in various reactions. Piers and Fleming (1989) reported its use in converting enol trifluoromethanesulphonates into α,β-unsaturated nitriles with good yields (Piers & Fleming, 1989).

Catalysis

Roberts and Wells (1986) found that trifluoromethanesulphonic acid, closely related to tetraethylammonium trifluoromethanesulphonate, is an effective catalyst in Friedel-Crafts acylations, improving yields significantly (Roberts & Wells, 1986).

Polymer Electrolytes

Evans et al. (1987) investigated the use of trifluoromethanesulphonate ions in poly(ethylene oxide) as a polymer electrolyte. They reported a transference number of 0.46 ± 0.02 for lithium, indicating potential applications in battery technology (Evans et al., 1987).

Liquid-Liquid Phase Transitions

Kohno, Arai, and Ohno (2011) demonstrated that a mixture of tetrabutylphosphonium N-trifluoromethanesulfonyl leucine and water can reversibly change between a homogeneous phase and separated liquid-liquid phase, suggesting applications in phase transition studies (Kohno et al., 2011).

Safety And Hazards

It causes skin and eye irritation .

  • Future Directions

    • Further research may explore its potential therapeutic applications and safety profiles .
  • properties

    IUPAC Name

    tetraethylazanium;trifluoromethanesulfonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PUZYNDBTWXJXKN-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H20F3NO3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70189452
    Record name Tetraethylammonium trifluoromethanesulphonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70189452
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    279.32 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Tetraethylammonium trifluoromethanesulphonate

    CAS RN

    35895-69-3
    Record name Ethanaminium, N,N,N-triethyl-, 1,1,1-trifluoromethanesulfonate (1:1)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=35895-69-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Tetraethylammonium trifluoromethanesulphonate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895693
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Tetraethylammonium trifluoromethanesulphonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70189452
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Tetraethylammonium trifluoromethanesulphonate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.969
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    P Audebert, B Divisia-Blohorn, JM Kern… - Journal of the Chemical …, 1989 - pubs.rsc.org
    … The cell was then weighed and an electrolyte composed of doubly distilled water (Millipore) and tetraethylammonium trifluoromethanesulphonate (TEATF) was added for the …
    Number of citations: 1 pubs.rsc.org
    GK Anderson - 1979 - search.proquest.com
    An extensive series of electroneutral alkoxy (organo) carbene complexes of platinum (II) has been prepared, the compounds having" been characterised by elemental analysis, 1H and …
    Number of citations: 7 search.proquest.com
    RC Kapoor, J Kishan - Reviews in Analytical Chemistry, 1981 - degruyter.com
    A review has been made of the formation constants of metal complexes in acetonitrile which have been determined by various techniques. The values of ion-pair formation constants …
    Number of citations: 3 www.degruyter.com
    M Furlani, I Albinsson, BE Mellander, GB Appetecchi… - Electrochimica …, 2011 - Elsevier
    … Structure-relaxation interplay of a new nanostructurated membrane based on tetraethylammonium trifluoromethanesulphonate ionic liquid and neutralized Nafion 117 for high-…
    Number of citations: 27 www.sciencedirect.com

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